molecular formula C19H21NO2 B256851 4-(2,2-Diphenylpropanoyl)morpholine

4-(2,2-Diphenylpropanoyl)morpholine

Cat. No. B256851
M. Wt: 295.4 g/mol
InChI Key: DIFMZRDHCJLARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Diphenylpropanoyl)morpholine, also known as DPM, is a chemical compound that belongs to the class of morpholine compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2,2-Diphenylpropanoyl)morpholine is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting the activity of specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,2-Diphenylpropanoyl)morpholine are diverse and depend on the specific application. For example, in the context of Alzheimer's disease, it has been shown to improve cognitive function and memory by increasing the concentration of acetylcholine in the brain. In the context of cancer, it has been reported to induce apoptosis, which is a programmed cell death mechanism that is important for the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,2-Diphenylpropanoyl)morpholine in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and modified to produce analogs with improved activity. However, its limitations include its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

For the research on 4-(2,2-Diphenylpropanoyl)morpholine include the development of more potent and selective analogs for various applications, such as the treatment of Alzheimer's disease, cancer, and viral infections. In addition, the optimization of its pharmacokinetic properties, such as its solubility, stability, and bioavailability, will be important for its clinical translation. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets will be important for the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 4-(2,2-Diphenylpropanoyl)morpholine involves the reaction of morpholine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to produce the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reactants used.

Scientific Research Applications

4-(2,2-Diphenylpropanoyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, it has been used as a building block in the synthesis of various organic molecules, such as β-lactams, pyrazoles, and pyridines.

properties

Product Name

4-(2,2-Diphenylpropanoyl)morpholine

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-morpholin-4-yl-2,2-diphenylpropan-1-one

InChI

InChI=1S/C19H21NO2/c1-19(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18(21)20-12-14-22-15-13-20/h2-11H,12-15H2,1H3

InChI Key

DIFMZRDHCJLARL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCOCC3

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCOCC3

Origin of Product

United States

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